![molecular formula C9H17N B2436586 (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole CAS No. 2138422-13-4](/img/structure/B2436586.png)
(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and an amine, the compound can be synthesized through a series of cyclization and reduction reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
The compound has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:- A549 (Lung Cancer) : Exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM.
- HeLa (Cervical Cancer) : Similar cytotoxic effects have been noted.
- MCF-7 (Breast Cancer) : The compound's derivatives have demonstrated efficacy against this cell line as well.
-
Antiviral Properties :
Studies suggest that (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole can be utilized in the development of antiviral therapies. It has been implicated in the synthesis of peptides that inhibit protease cathepsin S and hepatitis C virus replication.
-
Cytotoxicity Studies :
Various studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Specific IC50 values have been documented for several derivatives:- A549 : 1.06 ± 0.16 μM
- MCF-7 : 1.23 ± 0.18 μM
- HeLa : 2.73 ± 0.33 μM
-
Antiviral Research :
In vitro studies have shown that this compound can inhibit the replication of the hepatitis C virus by targeting specific proteases involved in the viral lifecycle.
Mechanism of Action
The mechanism by which (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- (3aR,6aR)-Benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Uniqueness
Compared to similar compounds, (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole stands out due to its specific structural features, such as the presence of dimethyl groups and the hexahydro configuration
Biological Activity
The compound (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of cyclopenta[b]pyrrole derivatives. For instance, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines. In one study, a derivative exhibited an IC50 value of 15.8 μM against the SMMC-772 cell line while maintaining a lack of cytotoxicity on normal hepatic cells (LO2) . Another compound from the same family demonstrated inhibition against HaCaT keratinocyte cells with an IC50 of 25.4 μM .
Antimicrobial Effects
Cyclopenta[b]pyrrole derivatives have also been investigated for their antimicrobial properties. Compounds synthesized from edible mushrooms such as Lentinula edodes exhibited notable antibacterial activity . The structural characteristics of these compounds contribute to their effectiveness against microbial pathogens.
Retinol-Binding Protein 4 (RBP4) Antagonism
A significant area of research involves the antagonistic effects of cyclopenta[b]pyrrole derivatives on RBP4. For example, a related compound demonstrated a robust reduction (over 85%) in serum RBP4 levels in rodent models, indicating its potential for treating metabolic disorders related to retinol metabolism . The mechanism involves conformational changes in RBP4 that hinder its complex formation with transthyretin (TTR), leading to increased renal excretion of unbound RBP4 .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of cyclopenta[b]pyrrole derivatives typically involves multi-step reactions that yield various analogs with differing biological activities. A notable method includes the contraction of o-quinone rings, leading to diverse structural outcomes .
Key Structural Features
The biological activity of these compounds is often closely linked to specific structural features:
- Substituents : The presence of methyl groups at specific positions can enhance binding affinity and biological efficacy.
- Functional Groups : Variations in functional groups attached to the core structure can significantly influence pharmacokinetic properties and overall activity.
Table: Summary of Biological Activities
Compound | Activity Type | Target Cell Line | IC50 (μM) | Reference |
---|---|---|---|---|
1 | Anticancer | SMMC-772 | 15.8 | |
2 | Anticancer | HaCaT | 25.4 | |
3 | RBP4 Antagonist | Rodent Model | >85% | |
4 | Antimicrobial | Various Bacteria | - |
Case Study: RBP4 Antagonists
In a study focusing on RBP4 antagonists derived from cyclopenta[b]pyrrole, researchers developed several analogs that exhibited improved microsomal stability and pharmacokinetic properties compared to earlier compounds. These advancements were crucial for enhancing the therapeutic potential of these compounds in managing conditions like obesity and diabetes .
Case Study: Anticancer Activity
Another investigation into the anticancer properties of cyclopenta[b]pyrrole derivatives revealed that certain modifications led to enhanced selectivity towards cancer cells over normal cells. This selectivity is vital for minimizing side effects during treatment .
Properties
IUPAC Name |
(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBSEXUBJDEKQA-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2C1CCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H]2[C@@H]1CCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.